

Application Notes and Protocols for Studying Heat Transfer with HFC-245fa

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,1,3,3-Pentafluoropropane**

Cat. No.: **B1194520**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting experiments to study the heat transfer characteristics of **1,1,1,3,3-pentafluoropropane** (HFC-245fa). HFC-245fa is a hydrofluorocarbon refrigerant with favorable thermodynamic properties, making it a suitable working fluid for various applications, including organic Rankine cycles (ORCs), centrifugal chillers, and waste heat recovery systems.^{[1][2]} These protocols are intended to guide researchers in setting up experimental apparatus, conducting measurements, and presenting data in a clear and structured manner.

Overview of Experimental Setups

Experimental investigations of heat transfer with HFC-245fa typically involve either flow boiling or condensation phenomena. The choice of setup depends on the specific heat transfer process being studied. However, most setups share common components arranged in a closed-loop system.

Common experimental setups include:

- Flow Boiling Heat Transfer Apparatus: Used to investigate the heat transfer coefficient and pressure drop of HFC-245fa as it vaporizes inside a tube or channel.^{[3][4][5]}
- Condensation Heat Transfer Apparatus: Designed to measure the heat transfer coefficient during the phase change of HFC-245fa from vapor to liquid on a surface.^{[6][7][8]}

- Organic Rankine Cycle (ORC) Test Rig: A more complex system that evaluates the overall performance of HFC-245fa as a working fluid in a power generation cycle, which includes both boiling and condensation processes.[9][10]

A generalized experimental setup consists of a refrigerant loop where the HFC-245fa circulates, a heating loop to provide the heat source, and a cooling loop to act as a heat sink.[3]

Experimental Protocols

Protocol for Flow Boiling Heat Transfer Measurement

This protocol outlines the steps for measuring the flow boiling heat transfer coefficient of HFC-245fa in a horizontal tube.

2.1.1. Materials and Equipment

- Refrigerant Loop:
 - HFC-245fa (**1,1,1,3,3-pentafluoropropane**)[11]
 - Diaphragm or gear pump to circulate the refrigerant[12][13]
 - Coriolis effect mass flow meter[13]
 - Pre-heater (electric heater) to control the inlet quality of the refrigerant[3]
 - Test section (e.g., horizontal copper or stainless steel tube) with pressure taps and surface-mounted thermocouples[5][13]
 - Condenser (plate or shell-and-tube heat exchanger) to condense the refrigerant vapor[3]
 - Subcooler to ensure the refrigerant is in a liquid state before entering the pump[3]
 - Reservoir to store the refrigerant[7]
- Heating Loop:
 - Circulating water bath or direct electrical heating of the test section[3][13]

- Power supply and wattmeter (for electrical heating)
- Data Acquisition System:
 - T-type thermocouples for temperature measurement[13]
 - Pressure transducers
 - Data logger and computer

2.1.2. Experimental Procedure

- System Preparation:
 - Evacuate the entire refrigerant loop using a vacuum pump to remove any non-condensable gases.[12]
 - Charge the system with HFC-245fa from a cylinder.
- Startup and Stabilization:
 - Start the cooling water/glycol loop for the condenser and subcooler.[3]
 - Turn on the refrigerant pump and set the desired mass flow rate.[3]
 - Activate the pre-heater and the heating system for the test section to achieve the desired heat flux and inlet vapor quality.[3]
 - Allow the system to run for a sufficient period (e.g., 30 minutes) to reach a steady-state condition, where temperatures, pressures, and flow rates are stable.[3]
- Data Acquisition:
 - Record the following parameters using the data acquisition system:
 - Inlet and outlet temperatures and pressures of the refrigerant in the test section.
 - Wall temperatures along the test section.

- Refrigerant mass flow rate.
- Heat input to the test section.

• Data Reduction:

- Calculate the local heat transfer coefficient (h) at different positions along the test section using the following equation: $h = q / (T_w - T_{sat})$ where:
 - q is the heat flux (W/m^2).
 - T_w is the local inner wall temperature of the tube ($^{\circ}\text{C}$).
 - T_{sat} is the saturation temperature of the refrigerant corresponding to the local pressure ($^{\circ}\text{C}$).

• Shutdown:

- Turn off the heaters.
- Allow the system to cool down.
- Stop the refrigerant pump and the cooling loop.

Protocol for Condensation Heat Transfer Measurement

This protocol details the procedure for measuring the condensation heat transfer coefficient of HFC-245fa on a horizontal plain tube.

2.2.1. Materials and Equipment

- Refrigerant Loop:
 - HFC-245fa
 - Evaporator (e.g., immersion heaters in a boiler) to generate HFC-245fa vapor[8]
 - Test section (a horizontal plain tube through which a coolant flows) housed in a condensing chamber[6][8]

- Auxiliary condenser to condense any excess vapor[8]
- Condensate return line to the evaporator
- Cooling Loop:
 - Chiller or cooling tower to supply coolant (water) to the test section[7][8]
 - Flow meter to measure the coolant flow rate
 - Inlet and outlet thermocouples for the coolant
- Instrumentation:
 - Thermocouples to measure the vapor temperature in the chamber and the wall temperature of the test tube[6]
 - Pressure transducer to measure the saturation pressure in the chamber[6]
 - Data acquisition system

2.2.2. Experimental Procedure

- System Preparation:
 - Ensure the test section surface is clean.
 - Evacuate the system to remove non-condensable gases.[6]
 - Charge the system with HFC-245fa.
- Startup and Stabilization:
 - Turn on the heaters in the evaporator to generate HFC-245fa vapor and raise the pressure in the condensing chamber to the desired saturation condition.[8]
 - Initiate the flow of coolant through the test tube at a specific flow rate.[7]

- Adjust the heating power and coolant flow to achieve a steady-state condition with the desired wall subcooling ($T_{sat} - T_w$).[6]
- Data Acquisition:
 - Record the following steady-state data:
 - Saturation temperature and pressure of the HFC-245fa vapor.[6]
 - Test tube wall temperatures at various locations.
 - Inlet and outlet temperatures of the coolant.
 - Coolant mass flow rate.
- Data Reduction:
 - Calculate the heat transfer rate (Q) from the coolant side: $Q = m_c * c_{p,c} * (T_{c,out} - T_{c,in})$ where:
 - m_c is the mass flow rate of the coolant.
 - $c_{p,c}$ is the specific heat of the coolant.
 - $T_{c,in}$ and $T_{c,out}$ are the inlet and outlet temperatures of the coolant.
 - Calculate the average outer wall temperature ($T_{w,o}$) of the tube.
 - Calculate the condensation heat transfer coefficient (h_o): $h_o = Q / (A_o * (T_{sat} - T_{w,o}))$ where:
 - A_o is the outer surface area of the tube.
- Shutdown:
 - Turn off the evaporator heaters.
 - Stop the coolant flow.

- Allow the system to return to ambient temperature.

Data Presentation

Quantitative data from heat transfer experiments with HFC-245fa should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 1: Flow Boiling Heat Transfer Experimental Data for HFC-245fa

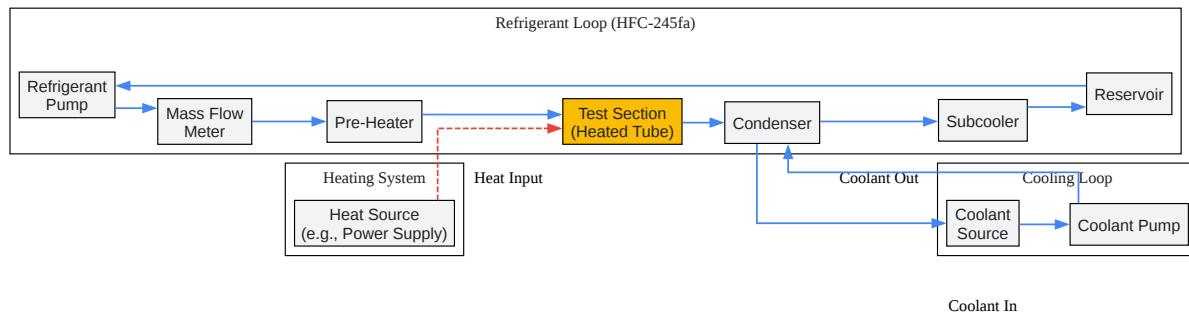
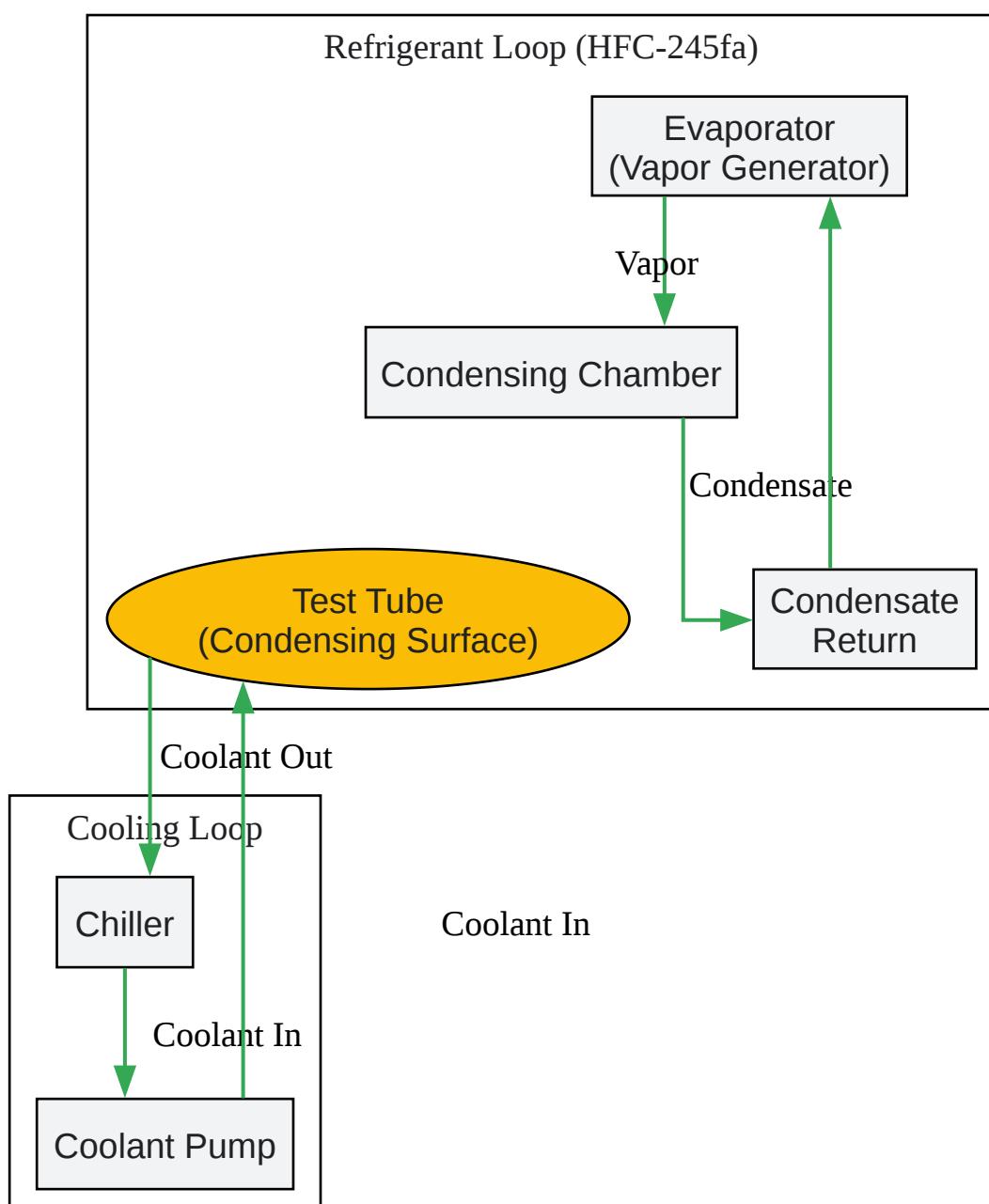

Mass Flux (kg/m ² s)	Heat Flux (kW/m ²)	Saturation Temperature (°C)	Vapor Quality	Heat Transfer Coefficient (W/m ² K)
100	10	60	0.2	Value
100	20	60	0.4	Value
200	10	60	0.2	Value
200	20	60	0.4	Value

Table 2: Condensation Heat Transfer Experimental Data for HFC-245fa

Saturation Temperature (°C)	Wall Subcooling (°C)	Coolant Flow Rate (kg/s)	Heat Flux (kW/m ²)	Heat Transfer Coefficient (W/m ² K)
39	3	0.1	Value	Value
39	5	0.1	Value	Value
39	8	0.1	Value	Value
45	5	0.1	Value	Value


Visualization of Experimental Setups

Diagrams are essential for visualizing the experimental workflows and the logical relationships between the components of the setup.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical flow boiling heat transfer experimental setup.

[Click to download full resolution via product page](#)

Caption: Schematic of a condensation heat transfer experimental apparatus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dergipark.org.tr [dergipark.org.tr]
- 2. hvac-talk.com [hvac-talk.com]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bjmfht.ncepu.edu.cn [bjmfht.ncepu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. researchgate.net [researchgate.net]
- 11. R245FA Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 12. bjmfht.ncepu.edu.cn [bjmfht.ncepu.edu.cn]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Heat Transfer with HFC-245fa]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194520#experimental-setup-for-studying-heat-transfer-with-hfc-245fa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com